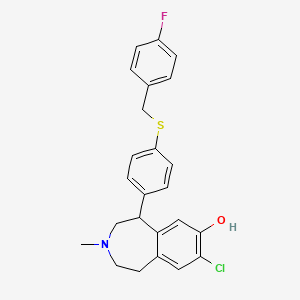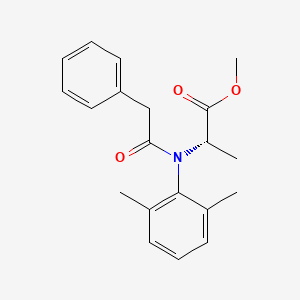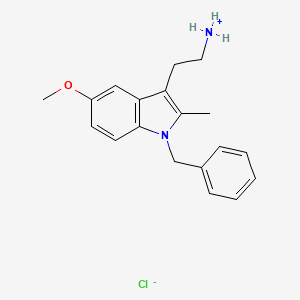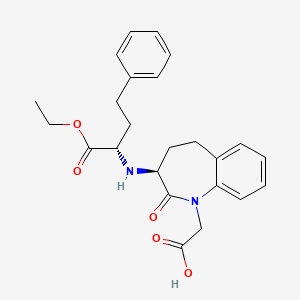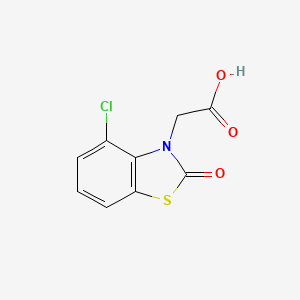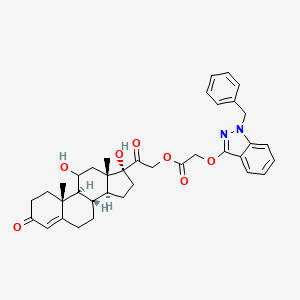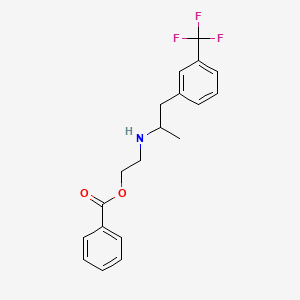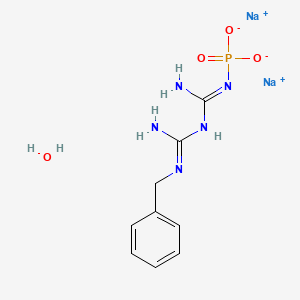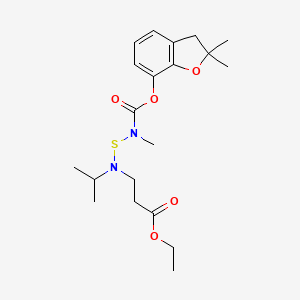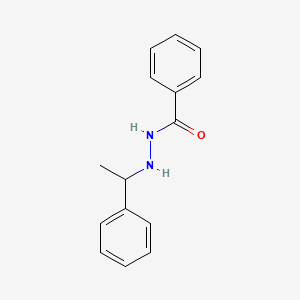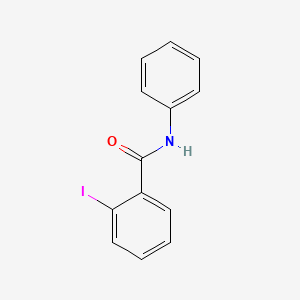
Bupicomid
Übersicht
Beschreibung
Bupicomid, auch bekannt als 5-Butylpyridin-2-carboxamid, ist eine chemische Verbindung, die von Lanospharma Laboratories Company, Ltd. hergestellt und entwickelt wurde. Es wird experimentell als Betablocker und klinisch als starker Vasodilatator eingesetzt. This compound ist bekannt für seine Fähigkeit, den systolischen, diastolischen und mittleren arteriellen Blutdruck zu senken .
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: this compound wird durch Amidierung über das Säurechlorid der Fusarinsäure synthetisiert, die aus Fusarium oxysporum isoliert wird. Dieser Prozess wurde im Rahmen eines Screening-Programms entwickelt, das mikrobielle Fermentationsprodukte auf pharmakologische Aktivität untersuchte .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound umfasst die großtechnische Fermentation von Fusarium oxysporum zur Herstellung von Fusarinsäure, gefolgt von ihrer Umwandlung in das Säurechlorid und anschließender Amidierung zur Gewinnung von this compound .
Wissenschaftliche Forschungsanwendungen
Bupicomid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Modellverbindung in Studien zu Betablockern und Vasodilatatoren verwendet.
Biologie: this compound wird auf seine Auswirkungen auf zelluläre Prozesse und sein Potenzial als therapeutisches Mittel untersucht.
Medizin: Klinisch wird es auf seine antihypertensive Wirkung und seine Fähigkeit untersucht, den Blutdruck zu modulieren.
5. Wirkmechanismus
This compound übt seine Wirkungen hauptsächlich durch seine Wirkung als Betablocker und Vasodilatator aus. Es hemmt die Dopamin-beta-Hydroxylase, ein Enzym, das an der Biosynthese von Noradrenalin beteiligt ist, einem pressorischen Neurohormon. Durch die Hemmung dieses Enzyms reduziert this compound die Produktion von Noradrenalin, was zu Vasodilatation und einer Senkung des Blutdrucks führt .
Ähnliche Verbindungen:
Hydralazin: Ein weiterer Vasodilatator zur Behandlung von Bluthochdruck.
Fusarinsäure: Der Vorläufer von this compound, auch bekannt für seine hemmenden Wirkungen auf die Dopamin-beta-Hydroxylase.
Vergleich: this compound ist einzigartig in seiner dualen Wirkung als Betablocker und Vasodilatator, während Verbindungen wie Hydralazin hauptsächlich als Vasodilatatoren wirken. Darüber hinaus bietet die Synthese von this compound aus Fusarinsäure einen eigenen Weg im Vergleich zu anderen Antihypertensiva .
Biochemische Analyse
Biochemical Properties
Bupicomide’s role in biochemical reactions is primarily as a beta blocker
Cellular Effects
As a beta blocker, it likely influences cell function by inhibiting the action of epinephrine and norepinephrine on the beta-adrenergic receptors, which are part of cell signaling pathways . This can affect gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Bupicomide involves its role as a beta blocker . Beta blockers work by binding to beta-adrenergic receptors, preventing epinephrine and norepinephrine from binding. This inhibits the normal sympathetic response, leading to effects such as reduced heart rate and blood pressure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bupicomide is synthesized through amidation via the acid chloride of fusaric acid, which is isolated from Fusarium oxysporum. This process was developed as part of a screening program examining microbial fermentation products for pharmacological activity .
Industrial Production Methods: The industrial production of Bupicomide involves the large-scale fermentation of Fusarium oxysporum to produce fusaric acid, followed by its conversion to the acid chloride and subsequent amidation to yield Bupicomide .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Bupicomid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Es kann auch Reduktionsreaktionen eingehen, die zur Bildung reduzierter Derivate führen.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise eingesetzt.
Substitution: Verschiedene Nukleophile oder Elektrophile können je nach der gewünschten Substitution verwendet werden.
Hauptsächlich gebildete Produkte: Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation oxidierte Pyridinderivate ergeben, während die Reduktion reduzierte Amidderivate erzeugen kann .
Wirkmechanismus
Bupicomide exerts its effects primarily through its action as a beta blocker and vasodilator. It inhibits dopamine beta hydroxylase, an enzyme involved in the biosynthesis of norepinephrine, a pressor neurohormone. By inhibiting this enzyme, Bupicomide reduces the production of norepinephrine, leading to vasodilation and a decrease in blood pressure .
Vergleich Mit ähnlichen Verbindungen
Hydralazine: Another vasodilator used to treat hypertension.
Fusaric Acid: The precursor to Bupicomide, also known for its inhibitory effects on dopamine beta hydroxylase.
Comparison: Bupicomide is unique in its dual action as both a beta blocker and a vasodilator, whereas compounds like hydralazine primarily act as vasodilators. Additionally, Bupicomide’s synthesis from fusaric acid provides a distinct pathway compared to other antihypertensive agents .
Eigenschaften
IUPAC Name |
5-butylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-3-4-8-5-6-9(10(11)13)12-7-8/h5-7H,2-4H2,1H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSPIPWLHGKJQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CN=C(C=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177168 | |
| Record name | Bupicomide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22632-06-0 | |
| Record name | Bupicomide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22632-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bupicomide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022632060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BUPICOMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329138 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bupicomide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bupicomide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.024 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUPICOMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X3H76N0HY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Bupicomide and how does it impact blood pressure?
A1: Bupicomide is a dopamine beta-hydroxylase inhibitor. While initially thought to lower blood pressure by inhibiting this enzyme, research suggests it primarily acts as a direct vasodilator []. Both Bupicomide and Hydralazine, a known vasodilator, were found to reduce forearm vascular resistance without significantly impacting renal blood flow or renal vascular resistance []. This suggests that Bupicomide's primary antihypertensive effect stems from direct vasodilation rather than dopamine beta-hydroxylase inhibition.
Q2: How does Bupicomide affect the sympathetic nervous system and what role does this play in its effect on blood pressure?
A2: Administration of Bupicomide results in an increase in sympathetic nervous activity. This is evidenced by increases in heart rate [, ], urinary norepinephrine excretion [], and decreases in the duration of the pre-ejection period []. These changes mirror those observed with Hydralazine, suggesting a similar mechanism. The increase in sympathetic activity is likely a baroreceptor-mediated response to the decrease in mean arterial pressure caused by Bupicomide's vasodilatory effects [, ].
Q3: How does the starting plasma renin activity level influence the response to Bupicomide?
A3: Research indicates that the initial plasma renin activity level significantly influences how much it increases during Bupicomide administration []. A strong positive correlation (r = 0.98, P less than 0.001) was observed between baseline plasma renin activity and the increase seen during Bupicomide treatment []. This suggests patients with higher baseline renin activity may experience a more pronounced increase in response to the drug.
Q4: What analytical methods are used to study Bupicomide and its metabolites?
A4: A sensitive and specific Gas-Liquid Chromatography (GLC) assay has been developed to study the pharmacokinetics of Bupicomide []. This method focuses on quantifying Fusaric acid, the active metabolite of Bupicomide, in biological fluids []. The method involves efficient extraction of Fusaric acid from samples, followed by on-column methylation and detection using flame-ionization. This technique allows researchers to track Bupicomide's metabolic fate and perform pharmacokinetic studies in animal models and human subjects.
Q5: What are the potential advantages and disadvantages of Bupicomide compared to Hydralazine based on available research?
A5: Bupicomide and Hydralazine demonstrate similar antihypertensive effects, both lowering blood pressure by approximately 15 mmHg []. Both drugs increase heart rate and appear to act primarily as direct vasodilators []. Further research is needed to establish whether Bupicomide offers advantages over existing therapies like Hydralazine. Long-term studies are crucial to assess the efficacy and safety profile of Bupicomide for managing hypertension.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


